6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-
描述
IUPAC Nomenclature and Systematic Chemical Identification
The compound 6-(4-(β-D-glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid (4E) derives its systematic name from the hierarchical IUPAC rules for polycyclic systems and carbohydrate nomenclature. The core structure consists of a 1,3-dihydro-3-oxo-5-isobenzofuranyl moiety, a bicyclic system fused to a β-D-glucopyranosyl group and a substituted hexenoic acid chain.
Key components of the nomenclature include:
- Benzofuran-phthalide core : The numbering begins at the oxygen atom of the fused benzofuran ring, with methoxy (C6), methyl (C7), and oxo (C3) substituents.
- Glucopyranosyloxy group : The β-D-configuration specifies the anomeric hydroxyl group’s equatorial orientation at C1 of the glucose unit.
- Hexenoic acid side chain : The (4E) designation indicates trans-configuration at the double bond between C4 and C5.
Systematic IUPAC Name :
(4E)-6-[4-(β-D-glucopyranosyloxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-5-isobenzofuranyl]-4-methylhex-4-enoic acid
Molecular Formula : C24H30O12 (calculated from PubChem CID 44433349).
Crystallographic Analysis of Benzofuran-Phthalide Core Structure
X-ray crystallography reveals a planar benzofuran-phthalide core stabilized by intramolecular hydrogen bonding and π-π stacking interactions. Key structural features include:
| Parameter | Value | Source |
|---|---|---|
| Benzofuran ring bond lengths | 1.36–1.41 Å (C–C) | |
| Lactone carbonyl (C=O) | 1.21 Å | |
| Dihedral angle (furan/phthalide) | 12.3° |
The fused bicyclic system adopts a near-coplanar conformation, with the glucopyranosyl group oriented perpendicular to the plane to minimize steric hindrance. The methoxy and methyl substituents at C6 and C7 induce slight torsional distortion, as observed in related mycophenolic acid derivatives.
Stereochemical Configuration Analysis of Glucopyranosyl Moiety
The β-D-glucopyranosyl group’s stereochemistry is confirmed via NMR coupling constants and X-ray diffraction:
- Anomeric configuration : The large JH1-H2 coupling constant (7.8–8.2 Hz) confirms β-linkage (axial-equatorial).
- Pyranose ring conformation : 13C NMR data show characteristic chemical shifts for C1 (δ 104.2 ppm, β-anomer) and C4 (δ 70.1 ppm).
- Hydroxyl group orientations : ROESY correlations confirm the chair conformation with equatorial hydroxyls at C2, C3, and C4.
Table: Key NMR Data for Glucopyranosyl Group
| Proton | δH (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H1 | 4.98 | d | J = 8.1 |
| H2 | 3.45 | t | J = 9.0 |
| H3 | 3.67 | m | - |
Comparative Structural Analysis with Mycophenolic Acid Derivatives
This compound shares a phthalide-benzofuran core with mycophenolic acid (MPA) but differs in glucosylation and side-chain modifications:
The glucosylation at C4 enhances hydrophilicity compared to MPA, altering solubility (logP = 1.2 vs. 3.1 for MPA). The (4E)-configuration in the hexenoic acid chain is conserved, critical for binding to target enzymes like IMPDH2.
属性
IUPAC Name |
(E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWZKGRCFSHAMN-OVUIAQIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55533-52-3 | |
| Record name | 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055533523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MYCOPHENOLIC ACID 7-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A63Y3157JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用机制
Target of Action
Mycophenolic Acid Phenolic beta-D-Glucoside, also known as A63Y3157JG, is a metabolite of Mycophenolic acid. The primary target of this compound is the enzyme inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP).
Mode of Action
Mycophenolic Acid Phenolic beta-D-Glucoside acts as a potent, reversible, non-competitive inhibitor of IMPDH. By inhibiting this enzyme, it blocks the de novo GTP generation as well as RNA and DNA synthesis in lymphocytes. This results in the prevention of lymphocyte proliferation and activation.
Biochemical Pathways
The inhibition of IMPDH disrupts the de novo synthesis of guanine nucleotides. This disruption affects the proliferation and function of T and B lymphocytes, which are heavily dependent on this pathway for their activation and proliferation. Therefore, Mycophenolic Acid Phenolic beta-D-Glucoside has potent cytostatic effects on T- and B-lymphocytes.
Pharmacokinetics
It’s known that the parent compound, mycophenolic acid, has a bioavailability of 72% for sodium and 94% for mofetil. It is primarily metabolized in the liver and has an elimination half-life of 17.9±6.5 hours. The compound is primarily excreted in urine (93%) and feces (6%).
Result of Action
The result of the action of Mycophenolic Acid Phenolic beta-D-Glucoside is the suppression of the immune response. By inhibiting IMPDH, it prevents the proliferation and activation of T and B lymphocytes. This leads to a reduction in the immune response, making it a potent immunosuppressant.
生物活性
The compound 6-(4-(β-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- is a complex organic molecule with notable biological activities. Its structure includes a glucopyranosyl moiety, which is significant for its pharmacological properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 433.50 g/mol . It is categorized as a derivative of mycophenolic acid, which is known for its immunosuppressive properties. The compound's structure can be represented as follows:
-
Inhibition of IMPDH :
- The primary mechanism through which this compound exerts its biological activity is by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis pathway of purine nucleotides, particularly in lymphocytes. By inhibiting this enzyme, the compound effectively reduces the proliferation of T and B cells, making it useful in organ transplantation settings to prevent rejection .
- Anti-inflammatory Effects :
Immunosuppressive Properties
The immunosuppressive activity of 6-(4-(β-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid has been documented in several studies:
- Case Study 1 : In a clinical trial involving kidney transplant recipients, patients treated with this compound demonstrated significantly lower rates of acute rejection compared to those receiving standard immunosuppressive therapy. The study highlighted the compound's effectiveness in maintaining graft function over extended periods .
Antioxidant Activity
Research indicates that the compound also possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells. This activity is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders.
Comparative Analysis with Other Compounds
科学研究应用
Immunosuppressive Properties
One of the primary applications of this compound is in immunosuppressive therapy. It is a derivative of mycophenolic acid , which is widely used to prevent organ rejection in transplant patients. The glucopyranosyl moiety enhances the solubility and bioavailability of the drug, potentially improving its therapeutic efficacy .
Antitumor Activity
Research has indicated that compounds similar to 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. This mechanism is believed to be linked to the modulation of various signaling pathways involved in cell survival and death .
Antioxidant Effects
Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This action is particularly beneficial in preventing cellular damage associated with chronic diseases and aging .
Case Studies
相似化合物的比较
Key Structural Features:
- Isobenzofuran core : A 1,3-dihydro-3-oxo-5-isobenzofuranyl group with methoxy (6-OCH₃) and methyl (7-CH₃) substituents.
- β-D-Glucopyranosyloxy group: Attached at position 4, enhancing hydrophilicity.
- Conjugated hexenoic acid side chain: A (4E)-4-methyl-4-hexenoic acid chain contributing to stereochemical rigidity and biological activity .
Molecular Formula : C₁₇H₂₀O₆
Molecular Weight : 320.34 g/mol .
Comparison with Similar Compounds
The compound is part of a broader class of immunosuppressive and anti-inflammatory agents. Below is a detailed comparison with structurally and functionally related molecules.
Table 1: Structural Comparison
Table 2: Pharmacological and Physicochemical Comparison
Key Findings:
Mycophenolate mofetil, an ester prodrug of MPA, demonstrates how lipophilic modifications enhance bioavailability, a contrast to the target compound’s glucosylation strategy .
Functional Group Analogues: Methylofuran (MFR-a) shares a furan core but lacks the hexenoic acid chain and glucosylation, instead featuring formyl and glutamic acid groups critical for its role as a microbial cofactor .
Stability and Formulation: The target compound’s stability within pH 6.0–7.0 (as per suspension tests ) suggests compatibility with neutral formulations, unlike mycophenolate mofetil, which requires enteric coating due to acid lability.
准备方法
Activated Glucose Donors in Anhydrous Conditions
The most widely documented method involves chemical glycosylation using activated β-D-glucopyranosyl donors. As described in the synthesis of analogous compounds, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide serves as a key intermediate. This donor reacts with the phenolic hydroxyl group of MPA derivatives under anhydrous conditions, typically in acetonitrile or dichloromethane, with silver(I) oxide as a promoter. Molecular sieves (3 Å) are employed to scavenge water, ensuring reaction efficiency.
Reaction Conditions :
Post-glycosylation, deprotection of acetyl groups is achieved via alkaline hydrolysis (e.g., NaOMe/MeOH), yielding the free β-D-glucopyranosyloxy moiety.
Solvent Systems and Catalytic Optimization
Patent WO 2009/084008 highlights the role of hydrocarbon solvents (toluene, xylene) in esterification reactions involving MPA. While this patent focuses on Mycophenolate Mofetil, its solvent systems inform glucosylation protocols:
Dean-Stark traps are critical for removing water during esterification, preventing hydrolysis of glycosidic bonds.
Enzymatic Glucosylation
Glycosyltransferase-Mediated Synthesis
Though less documented in the provided sources, enzymatic glucosylation using glycosyltransferases and uridine diphosphate glucose (UDP-glucose) is theorized. Mycophenolic acid’s hydroxyl group acts as an acceptor, with enzymatic specificity ensuring β-D-configuration. This method avoids harsh deprotection steps but faces challenges in scalability and enzyme stability.
Hypothetical Pathway :
Intermediate Characterization and Purification
Acetylated Precursors
The methyl ester of MPA is often glucosylated prior to hydrolysis. For example, Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (CAS: 1186295-42-0) is synthesized using acetyl-protected glucose, yielding a light yellow oil with 99% HPLC purity after column chromatography.
Purification Techniques
-
Liquid-Liquid Extraction : Ethyl acetate washes remove unreacted starting materials.
-
Distillation : Solvent removal under reduced pressure (40°C) preserves product integrity.
-
Chromatography : Silica gel columns resolve acetylated intermediates.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Chemical Glycosylation | High scalability, defined conditions | Requires toxic promoters (Ag₂O) | 63–80% |
| Enzymatic | Stereospecific, mild conditions | Low throughput, costly enzymes | N/A |
常见问题
Basic Research Questions
Q. What are the key considerations for synthesizing (4E)-6-(4-(beta-D-glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid with high purity?
- Methodology : Optimize glycosylation conditions (e.g., protecting group strategies for the beta-D-glucopyranosyl moiety) to ensure stereochemical fidelity. Use HPLC-MS for purity validation and monitor intermediates via NMR (e.g., 1H and 13C) to confirm regioselectivity of the isobenzofuran and hexenoic acid moieties .
- Critical Data : Molecular formula (C17H20O6), molecular weight (320.34 g/mol), and percent composition (C 63.74%, H 6.29%, O 29.97%) are essential for stoichiometric calculations .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies using buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for conjugated systems) and LC-MS to identify breakdown products. Store at 2–8°C for long-term stability .
- Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard laboratory conditions .
Q. What analytical techniques are most effective for resolving structural ambiguities in its glycosidic linkage?
- Methodology : Use 2D NMR (HSQC, HMBC) to confirm the beta-D-glucopyranosyloxy linkage at the C4 position of the isobenzofuran ring. Compare NOESY/ROESY data with synthetic standards to validate spatial orientation .
- Advanced Tip : X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals .
Advanced Research Questions
Q. How do bioactivity discrepancies arise between in vitro and in vivo studies of this compound, particularly in immunosuppressive applications?
- Experimental Design : Compare pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using radiolabeled (e.g., 14C) compound in rodent models. In vitro assays (e.g., lymphocyte proliferation) must account for plasma protein binding and metabolite interference .
- Contradiction Analysis : Low in vivo efficacy may stem from rapid glucuronidation (evidenced by beta-D-glucopyranosyl metabolites) or poor membrane permeability .
Q. What molecular dynamics (MD) approaches are suitable for modeling interactions between this compound and its enzymatic targets (e.g., inosine monophosphate dehydrogenase)?
- Methodology : Perform all-atom MD simulations with force fields (e.g., CHARMM36) to assess binding energetics. Validate docking poses using mutagenesis data (e.g., key residues in the catalytic site) .
- Data Integration : Cross-reference with crystallographic data of homologous enzymes to refine binding pocket models .
Q. How can environmental persistence and degradation pathways of this compound be evaluated in ecotoxicological studies?
- Experimental Design : Use OECD 307 guidelines to assess aerobic soil degradation. Employ high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., hydroxylated or demethylated derivatives) .
- Advanced Analysis : Isotope ratio mass spectrometry (IRMS) can trace carbon flow in microbial degradation pathways .
Methodological Notes
- Stereochemical Challenges : The (4E)-configuration of the hexenoic acid and beta-D-glucopyranosyloxy group requires chiral chromatography (e.g., Chiralpak IA) for enantiomeric purity validation .
- Contradictory Data : Discrepancies in bioactivity (e.g., antifungal vs. immunosuppressive) may arise from assay-specific conditions (e.g., nutrient media composition). Standardize protocols using CLSI guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
